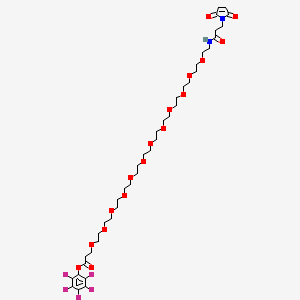
DBCO-Val-Cit-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzyl alcohol through a carbamate bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced under controlled environments to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The benzylic alcohol group can be substituted with various drug payloads.
Click Reactions: The dibenzocyclooctyne group participates in strain-promoted alkyne-azide cycloaddition reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimides and amines under mild conditions.
Click Reactions: These reactions typically occur under ambient conditions without the need for copper catalysts.
Major Products Formed
The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .
Wissenschaftliche Forschungsanwendungen
DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:
Chemistry: As a versatile linker in click chemistry for the synthesis of complex molecules.
Biology: In the development of bioconjugates for imaging and diagnostic purposes.
Medicine: As a key component in the synthesis of antibody-drug conjugates for targeted cancer therapy
Industry: In the production of biopharmaceuticals and advanced drug delivery systems.
Wirkmechanismus
The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-Val-Cit-PABC-OH: Similar in structure but includes an additional p-aminobenzyl carbamate group.
DBCO-PEG4-Val-Cit-PAB-MMAF: Contains a polyethylene glycol spacer and monomethyl auristatin F as the drug payload.
Uniqueness
DBCO-Val-Cit-PAB-OH is unique due to its highly reactive dibenzocyclooctyne group, which allows for copper-free click reactions, and its chemically labile valine-citrulline dipeptide, which ensures efficient drug release within the target cells .
Eigenschaften
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUTABXRCDSHE-LBHUVFDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














